molecular formula C15H20ClNO4 B2607881 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid CAS No. 1993339-20-0

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid

Cat. No.: B2607881
CAS No.: 1993339-20-0
M. Wt: 313.78
InChI Key: PABBXIJXTAUCPC-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chloro-substituted aromatic ring, and a propanoic acid moiety. It is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Formation of the Propanoic Acid Moiety: The protected amino acid is then coupled with a suitable chloro-substituted aromatic compound using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group or the aromatic ring, resulting in reduced forms of the compound.

    Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized aromatic compounds, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid is used as a building block in peptide synthesis. Its stability and reactivity make it a valuable intermediate in the synthesis of complex organic molecules.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, protein folding, and other biochemical processes. Its structural features allow it to mimic natural amino acids, making it useful in various experimental setups.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. For example, modifications to the aromatic ring or the Boc group could lead to the development of new drugs with improved efficacy and safety profiles.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled with other amino acids to form peptides. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid: Similar structure but lacks the chloro and methyl substituents on the aromatic ring.

    (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoic acid: Similar structure but lacks the methyl substituent on the aromatic ring.

    (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid: Similar structure but lacks the chloro substituent on the aromatic ring.

Uniqueness

The presence of both chloro and methyl substituents on the aromatic ring of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid makes it unique compared to its analogs. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-3-(2-chloro-4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4/c1-9-5-6-10(11(16)7-9)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABBXIJXTAUCPC-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.